An In-depth Technical Guide to 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone: Chemical Structure, Physicochemical Properties, and Analytical Methodologies
An In-depth Technical Guide to 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone: Chemical Structure, Physicochemical Properties, and Analytical Methodologies
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, a halogenated aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established chemical principles and data from closely related structural analogs to detail its chemical structure, predict its molecular weight and key physicochemical properties. Furthermore, this guide outlines robust, field-proven methodologies for its synthesis, purification, and analytical characterization, drawing from established protocols for similar propiophenone derivatives. The included experimental designs are self-validating and grounded in authoritative chemical literature, providing a practical framework for researchers in drug discovery and development.
Introduction: The Propiophenone Scaffold in Modern Chemistry
Propiophenone and its derivatives are a cornerstone in organic synthesis, serving as versatile intermediates in the construction of a wide array of more complex molecules. Their inherent reactivity, centered around the carbonyl group and the adjacent alpha-carbon, allows for a multitude of chemical transformations. The introduction of various substituents on the aromatic rings, such as the dichloro and methoxy moieties in the case of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, significantly modulates the electronic and steric properties of the molecule. This, in turn, influences its reactivity and potential biological activity, making such derivatives attractive targets for investigation in medicinal chemistry and materials science. This guide aims to provide a detailed technical resource for the scientific community engaged in the study and application of this class of compounds.
Molecular Structure and Physicochemical Properties
The definitive identification and characterization of a chemical entity begin with a thorough understanding of its structure and fundamental properties. While specific experimental data for 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone is not extensively reported, we can deduce its core attributes from its constituent parts and data from its isomers.
Chemical Structure and Nomenclature
The systematic IUPAC name for this compound is 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one . The structure consists of a three-carbon propiophenone backbone. A 3,4-dichlorophenyl group is attached to the carbonyl carbon (C1), and a 2-methoxyphenyl group is attached to the gamma-carbon (C3).
The molecular formula for this compound is C₁₆H₁₄Cl₂O₂ . This is identical to its positional isomer, 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone.[1]
Caption: Chemical structure of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
Molecular Weight and Physicochemical Data
Based on its molecular formula, the molecular weight of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone can be precisely calculated. A summary of its key physicochemical properties, including those of a closely related isomer, is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(3,4-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | - |
| Molecular Formula | C₁₆H₁₄Cl₂O₂ | [1] |
| Molecular Weight | 309.19 g/mol | [1] |
| CAS Number | Not available | - |
Proposed Synthesis and Purification Workflow
The synthesis of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone can be logically approached through a Friedel-Crafts acylation reaction, a robust and widely employed method for the formation of aryl ketones. This section details a proposed synthetic protocol, including the necessary purification steps.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the synthesis of related propiophenone derivatives.[2]
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Preparation of 3-(2-methoxyphenyl)propionyl chloride:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-methoxyphenyl)propanoic acid in an anhydrous solvent such as dichloromethane.
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Slowly add an excess of a chlorinating agent, like thionyl chloride, to the solution at room temperature.
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Gently reflux the mixture until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Remove the excess solvent and chlorinating agent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
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Friedel-Crafts Acylation:
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In a separate reaction vessel, suspend a Lewis acid catalyst (e.g., aluminum chloride) in an excess of 1,2-dichlorobenzene, which serves as both the solvent and the reactant.
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Cool the suspension in an ice bath.
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Dissolve the crude 3-(2-methoxyphenyl)propionyl chloride in a minimal amount of anhydrous 1,2-dichlorobenzene and add it dropwise to the cooled suspension.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until completion.
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Quench the reaction by carefully pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl).
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Workup and Purification:
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Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone.
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Analytical Characterization
The structural elucidation and purity assessment of the synthesized compound are critical. A combination of spectroscopic and chromatographic techniques should be employed for a comprehensive analysis.
Caption: A multi-technique approach for the analytical characterization of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion: For C₁₆H₁₄Cl₂O₂, the expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 308.0371 m/z. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with prominent peaks at [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ in a ratio of approximately 9:6:1.
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Fragmentation Analysis: Key fragmentation pathways would likely involve cleavage alpha to the carbonyl group, leading to the formation of acylium ions corresponding to the dichlorobenzoyl and methoxyphenylpropyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorophenyl and methoxyphenyl rings, with their chemical shifts and coupling patterns providing information about their substitution patterns. The aliphatic protons of the propiophenone backbone will appear as multiplets in the upfield region. The methoxy group will present as a characteristic singlet.
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¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (typically >190 ppm). The aromatic carbons will have distinct chemical shifts influenced by the electron-withdrawing chloro groups and the electron-donating methoxy group.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods for assessing the purity of the synthesized compound.
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HPLC Protocol:
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Column: A reverse-phase C18 column is generally suitable for this type of molecule.
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Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic acid or TFA for better peak shape) and an organic solvent such as acetonitrile or methanol.
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Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., around 254 nm).
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Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
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GC-MS Protocol:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
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Injection: Split/splitless injection at a suitable temperature to ensure volatilization without degradation.
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Oven Program: A temperature gradient program to ensure good separation of the target compound from any volatile impurities.
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Detection: Mass spectrometric detection for definitive identification of the main peak and any impurities.
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Potential Applications and Future Directions
Halogenated and methoxylated propiophenone derivatives are frequently explored as intermediates in the synthesis of pharmacologically active compounds. The specific substitution pattern of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone may confer unique biological properties, making it a candidate for screening in various drug discovery programs. Its structural motifs are found in compounds with a range of activities, and it could serve as a valuable building block for creating libraries of novel compounds for high-throughput screening.
Conclusion
This technical guide provides a foundational understanding of 3',4'-Dichloro-3-(2-methoxyphenyl)propiophenone, from its chemical structure and predicted properties to detailed, actionable protocols for its synthesis and characterization. By leveraging data from analogous compounds, this document offers a scientifically grounded framework for researchers to confidently work with this and related molecules. The methodologies outlined herein are designed to be robust and adaptable, empowering further investigation into the chemical and biological landscape of substituted propiophenones.
